molecular formula C8H12N2O2 B13281440 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid

2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13281440
M. Wt: 168.19 g/mol
InChI Key: BHAZHPASMBTDSL-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-5-yl)propanoic acid ( 1343909-61-4) is a valuable pyrazole-based chemical building block in medicinal chemistry and drug discovery research. It serves as a key scaffold for the development of novel heteroaromatic inhibitors targeting metalloproteinases, such as the meprin α and β isoenzymes . The exploration of this pyrazole core is central to structure-activity relationship (SAR) studies aimed at optimizing inhibitory potency and selectivity between related metalloproteases . Researchers are investigating these inhibitors as chemical probes to validate the role of meprins in various disease pathophysiologies, including fibrosis, cancer cell invasion, Alzheimer's disease, and inflammatory conditions . The compound features a propanoic acid side chain linked to a 1-ethyl-pyrazole ring, providing a versatile platform for further synthetic modification. With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol , it is supplied as a high-purity material for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-3-10-7(4-5-9-10)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

BHAZHPASMBTDSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)C(=O)O

Origin of Product

United States

Contextualization of Pyrazole Derivatives in Contemporary Medicinal Chemistry

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold". openochem.orgmdpi.comnih.gov This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as versatile templates for drug design. openochem.orgmdpi.com The pyrazole nucleus is a key structural component in numerous commercially available drugs, demonstrating a wide spectrum of biological and pharmacological activities. mdpi.comglobalresearchonline.net

The therapeutic applications of pyrazole derivatives are extensive, encompassing roles as anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. mdpi.comontosight.aiontosight.ai This broad utility stems from the pyrazole ring's unique electronic properties and its ability to engage in various interactions—such as hydrogen bonding and π-π stacking—with biological macromolecules. The success of pyrazole-containing drugs has solidified the scaffold's importance and continues to inspire the development of new therapeutic agents. globalresearchonline.netmdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

Drug Name Therapeutic Class Primary Mechanism of Action
Celecoxib Nonsteroidal Anti-inflammatory Drug (NSAID) Selective COX-2 Inhibitor
Sildenafil Erectile Dysfunction Agent / Antihypertensive PDE5 Inhibitor
**Rimonabant*** Anti-obesity Agent Cannabinoid Receptor (CB1) Antagonist
Ibrutinib Anticancer Agent Bruton's Tyrosine Kinase (BTK) Inhibitor
Fezolamine Antidepressant Serotonin-Norepinephrine Reuptake Inhibitor

Note: Rimonabant was withdrawn from the market due to psychiatric side effects.

Significance of α Substituted Propanoic Acid Scaffolds in Pharmaceutical Research

The α-substituted propanoic acid motif, particularly in the form of 2-arylpropanoic acids, is another cornerstone of pharmaceutical research. This structural class is famously represented by the "profen" family of nonsteroidal anti-inflammatory drugs (NSAIDs), which includes widely used medications like ibuprofen (B1674241) and naproxen. wikipedia.org The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever. wikipedia.orgpatsnap.comrxlist.com

A crucial feature of this scaffold is the presence of a stereocenter at the α-carbon of the propanoic acid chain. news-medical.netmdpi.com It has been extensively demonstrated that the biological activity of these compounds is highly stereospecific. For instance, in the case of ibuprofen, the (S)-enantiomer is the active form that inhibits COX enzymes, while the (R)-enantiomer is significantly less active. wikipedia.orgnews-medical.netunesp.brnih.gov Although the (R)-form can undergo metabolic chiral inversion to the active (S)-form in the body, the inherent stereoselectivity of the target enzyme highlights the structural importance of this scaffold. wikipedia.orgmdpi.comnih.gov While renowned for their anti-inflammatory effects, propanoic acid derivatives are also investigated for other therapeutic applications, such as GPR40 agonists for potential diabetes treatment. nih.gov

Table 2: Prominent NSAIDs Featuring the α-Substituted Propanoic Acid Scaffold

Drug Name Chemical Subclass Stereochemistry Note
Ibuprofen 2-Arylpropanoic Acid Marketed as a racemate; (S)-enantiomer is active. wikipedia.orgunesp.br
Naproxen 2-Arylpropanoic Acid Marketed as the single (S)-enantiomer.
Ketoprofen 2-Arylpropanoic Acid Marketed as a racemate.
Fenoprofen 2-Arylpropanoic Acid Marketed as a racemate.

Rationale for Advanced Investigation of the 2 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid Scaffold

General Pyrazole Ring Synthesis Strategies

The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its synthesis has been extensively studied, leading to a variety of effective methods.

Cyclocondensation Reactions (e.g., Hydrazines with 1,3-Dicarbonyl Compounds or α,β-Unsaturated Carbonyls)

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.commdpi.comnih.gov This approach is straightforward and allows for the preparation of a wide array of polysubstituted pyrazoles. mdpi.com The reaction of a hydrazine derivative with a β-diketone can, however, lead to a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. mdpi.commdpi.com

Another common strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.com In this case, the reaction proceeds through a Michael addition followed by intramolecular cyclization and elimination to afford the pyrazole ring.

ReactantsConditionsProductReference
Hydrazine derivatives and 1,3-dicarbonyl compoundsVariesPolysubstituted pyrazoles mdpi.commdpi.com
Hydrazine derivatives and α,β-unsaturated carbonylsVariesPyrazoles mdpi.com

Multicomponent Reaction Approaches for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a one-pot fashion. beilstein-journals.orgacs.org These reactions involve the combination of three or more starting materials to form a single product that incorporates a substantial portion of all the reactants. nih.gov

Several MCRs have been developed for the synthesis of pyrazoles. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, pyranopyrazoles can be synthesized through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov These methods are often advantageous due to their operational simplicity and the ability to generate molecular diversity. beilstein-journals.orgrsc.org

Reaction TypeReactantsCatalyst/ConditionsProductReference
Three-componentAldehydes, β-ketoesters, hydrazinesYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
Four-componentAldehydes, malononitrile, β-ketoesters, hydrazine hydrateVariousPyrano[2,3-c]pyrazoles nih.gov

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of pyrazoles. researchgate.netrsc.orgelsevierpure.com These methods often involve the direct C-H functionalization of a pre-formed pyrazole ring, providing access to derivatives that are difficult to obtain through classical condensation methods. researchgate.netrsc.org For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl, alkenyl, or alkynyl groups onto the pyrazole scaffold. researchgate.net

Furthermore, transition metals can catalyze the formation of the pyrazole ring itself. Copper-catalyzed three-component reactions of enaminones, hydrazines, and aryl halides have been reported to produce 1,3-substituted pyrazoles. beilstein-journals.org Iron(III)-containing ionic liquids have also been utilized as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in

Metal CatalystReaction TypeReactantsProductReference
CopperThree-component domino reactionEnaminone, hydrazine, aryl halide1,3-substituted pyrazoles beilstein-journals.org
Iron(III)CondensationHydrazine, 1,3-diketonePyrazole derivatives ias.ac.in
PalladiumC-H arylationPyrazole, aryl halideArylated pyrazoles researchgate.net

Photoredox and Non-Traditional Activation Methods in Pyrazole Synthesis

In recent years, visible-light photoredox catalysis has gained prominence as a mild and sustainable method for organic synthesis, including the formation of pyrazoles. acs.orgorganic-chemistry.orgorganic-chemistry.org This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate electron transfer processes to generate reactive intermediates.

One such strategy involves the relay visible-light photoredox-catalyzed formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to afford pyrazole derivatives. acs.org Another green method employs visible-light photocatalysis for the aerobic annulation of hydrazines and various Michael acceptors, using air as the terminal oxidant. organic-chemistry.org These methods offer the advantage of proceeding under mild conditions and often with high efficiency. acs.orgorganic-chemistry.org

MethodReactantsKey FeaturesProductReference
Relay visible-light photoredox catalysisHydrazones, 2-bromo-1,3-dicarbonyl compoundsStep-economical, mild conditionsPyrazole derivatives acs.org
Visible-light photocatalytic aerobic annulationHydrazine, Michael acceptorsGreen synthesis, air as oxidantPolysubstituted pyrazoles organic-chemistry.org

Enantioselective Synthesis of α-Substituted Propanoic Acid Moieties

Chiral Auxiliary-Mediated Alkylation Strategies

A well-established method for the enantioselective synthesis of α-substituted carboxylic acids is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of synthesizing α-substituted propanoic acids, a common approach involves the attachment of a chiral auxiliary to a propanoic acid derivative to form an amide or ester. The α-proton of this derivative can then be deprotonated with a strong base to form a chiral enolate, which subsequently reacts with an electrophile. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary. Finally, cleavage of the auxiliary yields the enantiomerically enriched α-substituted propanoic acid.

Examples of chiral auxiliaries that have been successfully employed for this purpose include oxazolidinones (Evans auxiliaries), pseudoephedrine, and prolinol derivatives. wikipedia.orgnih.gov

Chiral AuxiliaryGeneral ApproachOutcomeReference
Oxazolidinones (Evans auxiliaries)Alkylation of N-acyloxazolidinonesHigh diastereoselectivity wikipedia.org
PseudoephedrineAlkylation of pseudoephedrine amidesDiastereoselective alkylation wikipedia.org
ProlinolSilver-mediated synthesis of axially chiral vinylallenesExcellent enantiopurity nih.gov

Chemoenzymatic Dynamic Kinetic Resolution for α-Chiral Carboxylic Acids

Chemoenzymatic dynamic kinetic resolution (DKR) is a highly efficient strategy for producing enantiomerically pure α-chiral carboxylic acids from their racemic mixtures. This methodology synergistically combines the high stereoselectivity of an enzymatic reaction with a chemical catalyst that facilitates the in-situ racemization of the less reactive enantiomer. This concurrent process theoretically enables the complete conversion of the starting racemic material into a single, desired enantiomer of the product.

In a typical application for α-chiral carboxylic acids, a lipase (B570770), such as Candida antarctica lipase B (CALB), is employed to selectively esterify one enantiomer of the racemic acid. Simultaneously, a transition-metal complex, often based on ruthenium, serves as a racemization catalyst for the unreacted acid enantiomer. This ensures that the substrate for the enzymatic esterification is continuously replenished, driving the reaction towards a high yield of a single enantiomeric ester. The final step involves the hydrolysis of the ester to yield the enantiopure carboxylic acid. The success of this one-pot process hinges on the mutual compatibility of the enzyme and the metal catalyst under the chosen reaction conditions.

Asymmetric Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acids

Asymmetric catalytic hydrogenation of α,β-unsaturated carboxylic acids stands as a prominent and atom-economical method for synthesizing chiral carboxylic acids. This process involves the stereoselective addition of hydrogen across the carbon-carbon double bond of a prochiral substrate, guided by a chiral transition metal catalyst. This reaction effectively creates a new stereocenter at the α-position with high enantiomeric excess.

The most widely utilized catalysts for this transformation are complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands. The steric and electronic properties of the chiral ligand are paramount in determining the enantioselectivity of the hydrogenation. Bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional efficacy in controlling the facial selectivity of hydrogen addition. The reaction is typically conducted under a pressurized atmosphere of hydrogen, and the choice of solvent, temperature, and pressure can significantly influence both the conversion and the enantioselectivity.

Iridium-Catalyzed Enantioselective Allylic Alkylation for Quaternary Carboxylic Acid Derivatives

For the synthesis of more complex carboxylic acids bearing α-quaternary stereocenters, iridium-catalyzed enantioselective allylic alkylation has become a powerful and versatile method. Quaternary stereocenters, where a carbon atom is bonded to four distinct non-hydrogen substituents, are common motifs in complex natural products and pharmaceuticals.

This methodology typically involves the reaction of an allylic electrophile, such as an allylic carbonate or ester, with a nucleophile in the presence of a chiral iridium catalyst. The iridium catalyst, bearing a chiral ligand, generates a π-allyl iridium intermediate. The chiral ligand environment then directs the subsequent nucleophilic attack to occur with high regio- and enantioselectivity. When applied to carboxylic acid derivatives, enolates of esters can serve as suitable nucleophiles, leading to the formation of α-allyl-α-substituted carboxylic acid esters, which can then be converted to the corresponding quaternary carboxylic acids.

Specific Synthetic Considerations for this compound

The synthesis of the target molecule, this compound, necessitates a strategic approach that addresses three key challenges: the regioselective construction of the 1-ethyl pyrazole core, the installation of the propanoic acid side chain at the C5 position, and the establishment of the α-stereocenter.

Strategies for Regioselective Introduction of the 1-Ethyl Pyrazole Moiety

The formation of the pyrazole ring typically proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine. The use of ethylhydrazine (B1196685) is required to introduce the 1-ethyl substituent. However, with an unsymmetrical 1,3-dicarbonyl precursor, this reaction can yield a mixture of two regioisomeric pyrazoles. Achieving high regioselectivity is therefore a primary concern.

Several strategies can be employed to control the regiochemistry of this cyclization:

Use of Regiochemically Defined Precursors: Employing precursors where the reactivity of the two carbonyl groups is differentiated can direct the initial nucleophilic attack of the ethylhydrazine to a specific carbonyl, thus favoring the formation of the desired 1,5-disubstituted pyrazole isomer.

Stepwise Cyclization: A stepwise approach, wherein one carbonyl group is masked or transformed prior to the introduction of the second nitrogen atom of the pyrazole ring, can provide excellent regiocontrol.

Integration of the Propanoic Acid Side Chain with the Heterocyclic Nucleus

Following the successful synthesis of the 1-ethylpyrazole (B1297502) nucleus, the propanoic acid side chain must be introduced at the C5 position. A number of reliable synthetic methods can be adapted for this purpose:

Cross-Coupling Reactions: A 5-halo-1-ethylpyrazole can serve as an excellent substrate for transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a suitable boron-containing propanoic acid equivalent or a Sonogashira coupling followed by reduction and oxidation could be employed.

Functionalization of a Pre-installed Group: A functional group at the C5 position can be elaborated into the desired side chain. For example, a 5-formyl-1-ethylpyrazole could undergo a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester to construct the carbon skeleton of the propanoic acid side chain, which can then be obtained after subsequent transformations.

Stereochemical Control at the α-Carbon of the Propanoic Acid Moiety

The final and critical step is the introduction of the chiral center at the α-position of the propanoic acid moiety. The asymmetric methods previously discussed can be specifically tailored for this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D NMR Techniques)

NMR spectroscopy is the cornerstone for determining the precise molecular structure. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group). The propanoic acid moiety would show a quartet for the methine proton (-CH-) and a doublet for the methyl group (-CH₃). The two protons on the pyrazole ring would appear as distinct doublets. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

¹³C NMR: The ¹³C NMR spectrum would reveal a signal for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically 170-180 ppm). The carbons of the pyrazole ring would appear in the aromatic region, while the aliphatic carbons of the ethyl and propanoic acid groups would be found at upfield chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships (e.g., between the protons of the ethyl group), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are critical for definitively assembling the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+). This precise measurement allows for the calculation of the elemental composition, confirming the molecular formula as C₈H₁₂N₂O₂.

LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would involve separating the compound from any impurities and then subjecting it to fragmentation. The resulting fragmentation pattern is a molecular fingerprint. Expected fragmentation for this compound would involve the loss of the carboxylic acid group (-COOH), the ethyl group (-CH₂CH₃), or cleavage of the propanoic acid side chain. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700–1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyrazole ring would be observed in the 1400–1600 cm⁻¹ region.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC, LC-MS)

Chromatographic methods are vital for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a non-volatile compound like this carboxylic acid. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific conditions (e.g., column, mobile phase, flow rate).

Gas Chromatography (GC): GC is typically used for volatile compounds. The carboxylic acid group makes this compound relatively non-volatile, so derivatization (e.g., esterification) would likely be required to convert it into a more volatile form suitable for GC analysis.

LC-MS: As mentioned, LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and identification of trace impurities.

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding between carboxylic acid groups) in the solid state. For chiral molecules, it can also determine the absolute configuration.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimental results would be compared to the theoretical values calculated from the molecular formula (C₈H₁₂N₂O₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition for C₈H₁₂N₂O₂:

Carbon (C): 57.13%

Hydrogen (H): 7.19%

Nitrogen (N): 16.66%

Oxygen (O): 19.02%

Computational Chemistry and Molecular Modeling Studies of 2 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid and Its Analogs

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. While specific DFT studies on 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid are not extensively documented in publicly available literature, the application of these methods to analogous pyrazole-containing compounds provides a framework for predicting its behavior.

DFT calculations are utilized to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of pyrazole (B372694) derivatives. nih.govresearchgate.net For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT at the B3LYP/6-31G(d) level of theory was used to find the most stable conformation and calculate vibrational frequencies. nih.govresearchgate.net Such calculations reveal that the molecule often adopts a planar conformation, stabilized by intramolecular interactions. nih.govresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For a similar compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, DFT calculations were performed to determine the HOMO-LUMO energy gap, which helps in understanding its electronic transitions and reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. nih.govresearchgate.net These maps visualize the charge distribution and are critical for predicting how a molecule will interact with biological targets. nih.govresearchgate.net For pyrazole derivatives, the MEP maps can highlight the regions prone to hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

Theoretical spectroscopic data, such as FT-IR and NMR spectra, can also be predicted using DFT. nih.govresearchgate.net These theoretical spectra are often in good agreement with experimental data and aid in the structural confirmation of the synthesized compounds. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of a Pyrazole Analog using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The data presented in this table is illustrative and based on typical values for analogous pyrazole compounds found in the literature. It does not represent experimentally verified data for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov For pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking is a key tool in identifying potential protein targets and understanding their mechanism of action at a molecular level.

In studies involving pyrazole analogs, docking simulations have been successfully employed to rationalize their observed biological activities. For example, novel thiazolyl-pyrazoline derivatives were docked into the active site of the HER-2 receptor to understand their potent inhibitory activity. nih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the ligand-protein interaction. nih.gov For a series of N-alkylated heterocyclic compounds, including pyrazole derivatives, molecular docking was used to predict their binding affinities to the NDM1 protein, a metallo-beta-lactamase. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrazole Analog against a Kinase Target

ParameterValueDescription
Binding Affinity-8.5 kcal/molA lower value indicates a stronger predicted binding interaction.
Interacting ResiduesLYS745, MET793, ASP855Key amino acids in the active site involved in binding.
Key InteractionsHydrogen bond with MET793, Hydrophobic interactions with LYS745Specific non-covalent interactions that stabilize the complex.

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Simulated Environments

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. researchgate.net

For pyrazole-containing compounds, MD simulations can be used to assess the stability of the docked pose and to refine the binding mode predicted by docking. researchgate.net A study on novel pyrazole-containing imide derivatives utilized MD simulations to explore the most likely binding mode of a compound with its target protein, Hsp90α. researchgate.net These simulations can reveal important information about the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process. researchgate.net

By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight the flexible regions of the protein that are important for ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Mapping for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov 2D-QSAR and 3D-QSAR models are developed to predict the activity of novel compounds based on their structural features. nih.govpjps.pk

For pyrazole derivatives, 2D-QSAR models have been developed to predict their inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive equation. nih.gov

Pharmacophore mapping is another important technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. pjps.pk A pharmacophore model can be used to screen large compound libraries for new potential hits or to guide the design of new molecules with improved activity. pjps.pk A study on pyrazole derivatives with antiproliferative activity developed a three-point pharmacophore model with two hydrophobic groups and one hydrogen bond acceptor. pjps.pk This model was then used to generate a 3D-QSAR model that could predict the activity of new compounds. pjps.pk

Table 3: Example of a 2D-QSAR Model for Pyrazole Analogs

DescriptorCoefficientContribution to Activity
Molecular Weight0.25Positive correlation; higher weight may increase activity.
LogP-0.15Negative correlation; lower lipophilicity may be favorable.
Number of H-bond Donors0.30Positive correlation; H-bond donors are important for binding.

Note: This table represents a simplified, hypothetical QSAR model.

In Silico Prediction of Molecular Interactions and Binding Modes

The in silico prediction of molecular interactions and binding modes is a culmination of the techniques described above. By integrating data from quantum mechanical calculations, molecular docking, and molecular dynamics simulations, a comprehensive picture of how a ligand like this compound or its analogs might interact with a biological target can be constructed.

These predictions are crucial in the early stages of drug discovery for several reasons:

Target Identification: Predicting binding to various proteins can help identify the most likely biological targets for a compound.

Lead Optimization: Understanding the binding mode allows for the rational design of modifications to the ligand to improve its affinity and selectivity.

Mechanism of Action: Elucidating the key interactions at the molecular level can provide insights into the compound's mechanism of action.

Computational studies on pyrazole derivatives have demonstrated the power of these predictive methods. For instance, the binding mode of pyrazole-based inhibitors with their target enzymes can be visualized, showing the specific amino acid residues that are critical for the interaction. nih.gov This information is invaluable for guiding further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode.

Structure Activity Relationship Sar Investigations of 2 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid Derivatives

Impact of Substituents on the Pyrazole (B372694) Ring on Biological Activity Profiles

Substituents on the pyrazole ring of 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid derivatives have a profound impact on their biological activity. The nature, position, and electronic properties of these substituents can modulate the molecule's interaction with its biological target.

For instance, in a series of pyrazole-based Schiff bases, those substituted with electron-withdrawing groups on an attached phenyl ring demonstrated higher inhibitory activity against certain hydrolase enzymes compared to derivatives with electron-donating groups rsc.org. This suggests that the electronic properties of the substituents can directly influence the binding affinity of the molecule to its target enzyme.

In the context of herbicidal activity, the substituents on the pyrazole ring have been shown to be influential nih.gov. Similarly, in a study of 3,4,5-substituted pyrazoles as inhibitors of meprin α and β, the introduction of different sized residues (methyl, benzyl, cyclopentyl) and acidic carboxyphenyl moieties at the 3(5)-position led to variations in inhibitory potency globalresearchonline.net. Specifically, pyrazole derivatives bearing acidic carboxyphenyl groups showed increased activity against meprin β, particularly with meta-substitution globalresearchonline.net.

The following table summarizes the observed effects of various substituents on the pyrazole ring on the biological activity of pyrazole-propanoic acid derivatives and related compounds.

Position of Substitution Substituent Type Observed Effect on Biological Activity Target/Activity
Phenyl ring on pyrazoleElectron-withdrawing groupsHigher inhibitory activityHydrolase enzymes
Phenyl ring on pyrazoleElectron-donating groupsLower inhibitory activityHydrolase enzymes
3(5)-positionMethyl, BenzylDecreased inhibitory activityMeprin α
3(5)-positionCyclopentylSimilar inhibitory activity to diphenylpyrazoleMeprin α
3(5)-positionCarboxyphenyl (meta-substitution)Increased inhibitory activityMeprin β

Role of the 1-Ethyl Group on the Biological and Molecular Interactions

The 1-ethyl group on the pyrazole ring of this compound plays a significant role in its biological and molecular interactions. N-substitution on the pyrazole ring is a critical determinant of a compound's physicochemical properties and, consequently, its biological activity.

The presence of the ethyl group at the N1 position prevents the tautomerism that can occur in unsubstituted pyrazoles, leading to a more defined molecular structure for interaction with biological targets nih.govnih.gov. This N-alkylation also influences the lipophilicity and solubility of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile nih.gov.

The regioselectivity of N-alkylation is crucial, as the biological activity can differ significantly between N1- and N2-substituted isomers nih.govacs.orgmdpi.com. For example, in a series of phosphodiesterase 5 (PDE5) inhibitors, the presence of a basic alkyl group at the N2 position of the pyrazole was found to be important for potent and selective inhibition. Substitution on other parts of the pyrazole ring led to a loss of this selective inhibition, highlighting the importance of the placement of the alkyl group nih.gov.

While specific studies focusing solely on the 1-ethyl group of this compound are not extensively detailed in the provided context, the general principles of N-alkylation in pyrazole derivatives suggest that the 1-ethyl group is likely to:

Modify physicochemical properties: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted pyrazole, which can enhance membrane permeability.

Dictate molecular conformation: The presence of the ethyl group can influence the orientation of the propanoic acid side chain, which may be crucial for optimal interaction with the biological target.

Influence of the Propanoic Acid Moiety, including the Carboxyl Group, on Biological Efficacy

The carboxylic acid group is a strong hydrogen bond donor and acceptor, which allows it to form strong interactions with amino acid residues in the active site of enzymes or receptors. For many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, the carboxylate group is essential for their inhibitory activity against cyclooxygenase (COX) enzymes academicstrive.com.

However, the acidic nature of the carboxyl group can also lead to local irritation, particularly in the gastrointestinal tract academicstrive.com. To mitigate this, derivatization of the carboxylate function has been explored. Such modifications can sometimes lead to enhanced anti-inflammatory activity with reduced ulcerogenic effects academicstrive.com.

In the case of pyrazol-3-propanoic acid derivatives, this moiety has been shown to be important for their activity as inhibitors of leukotriene biosynthesis and COX-1, highlighting its role in anti-inflammatory responses researchgate.net. Furthermore, studies on 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid have demonstrated that an ω-alkanoic acid side chain of a specific length is a minimum structural requirement for activity as a platelet aggregation inhibitor frontiersin.org. This indicates that both the presence of the acidic group and the length of the alkyl chain are critical for biological function.

Research on 1,2,4-triazole derivatives has also shown that the nature of the acidic side chain is important. A comparison between derivatives containing a propionic acid moiety and those with a methacrylic acid moiety revealed a decrease in certain biological activities for the propionic acid analogs, suggesting that the saturation and branching of the side chain can influence efficacy mdpi.com.

The following table summarizes the role of the propanoic acid moiety in the biological activity of pyrazole derivatives and related compounds.

Structural Feature Role in Biological Activity Example Target/Activity
Carboxyl groupEssential for binding to the active siteCOX enzymes, leukotriene biosynthesis
Carboxyl groupCan cause local irritationGastrointestinal tract
Derivatization of carboxyl groupCan enhance activity and reduce side effectsAnti-inflammatory agents
Length of the alkanoic acid chainCritical for optimal activityPlatelet aggregation inhibitors
Saturation of the acid side chainCan influence the level of biological activityAntibacterial, antiproliferative, anthelmintic activities

Stereochemical Implications of the α-Carbon in Biological Recognition and Activity

The α-carbon of the propanoic acid moiety in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity in their interactions with small molecules.

For many aryl and heteroarylpropionic acid derivatives, particularly NSAIDs, the biological activity resides primarily in one enantiomer. It is generally the (S)-enantiomer that possesses inhibitory activity against COX isoenzymes, while the (R)-enantiomer is often much less active or inactive academicstrive.com. This stereoselectivity is a clear indication that the three-dimensional arrangement of the substituents around the α-carbon is crucial for proper binding to the target.

However, there are exceptions to this general rule. In a study of an α-benzylphenylpropanoic acid derivative, a reversed stereochemistry-activity relationship was observed, with the (R)-enantiomer being a more potent agonist of its target than the (S)-enantiomer nih.gov. This reversal was attributed to the presence of a branched carbon atom at the β-position relative to the carboxyl group, which alters the optimal binding conformation nih.gov.

The differential activity of enantiomers can be attributed to several factors:

Stereoselective binding: One enantiomer may fit more snugly into the binding site of a receptor or enzyme, leading to a more stable complex and a stronger biological response.

Stereoselective metabolism: The two enantiomers may be metabolized at different rates, leading to different pharmacokinetic profiles.

Stereoselective transport: The uptake of the drug into cells can be a stereoselective process, as seen in some cases where uptake is mediated by amino acid transport systems that recognize a specific stereochemistry.

These findings underscore the importance of considering stereochemistry in the design and development of new drugs based on the this compound scaffold.

Comprehensive SAR Studies on Pyrazole-Propanoic Acid Hybrid Structures for Various Biological Targets

For example, research on pyrazol-3-propanoic acid derivatives has identified potent inhibitors of leukotriene biosynthesis and COX-1, which are key targets in inflammatory and allergic diseases researchgate.net. These studies have provided valuable insights into the structural requirements for dual-acting inhibitors.

In the realm of anticancer agents, SAR studies of various pyrazole-based compounds have been conducted, although not all of them are propanoic acid hybrids, the principles of substituent effects on the pyrazole ring are broadly applicable mdpi.com. Similarly, pyrazole hydrazones and amides have been investigated as antiproliferative and antioxidant agents, with detailed SAR elucidating the key features for these activities.

The versatility of the pyrazole-propanoic acid scaffold is further demonstrated by the development of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid derivatives as nonprostanoid prostacyclin mimetics for the inhibition of platelet aggregation frontiersin.org. In this series, SAR studies revealed that the minimum structural requirements for activity include a vicinally diphenylated pyrazole and an ω-alkanoic acid side chain of a specific length (eight or nine atoms) frontiersin.org. The potency was found to be dependent on both the side-chain length and its topological relationship with the two phenyl rings frontiersin.org.

The following table provides a summary of SAR findings for pyrazole-propanoic acid and related hybrid structures across different biological targets.

Biological Target/Activity Key SAR Findings
Leukotriene Biosynthesis/COX-1 InhibitionThe pyrazol-3-propanoic acid scaffold is a key structural motif. researchgate.net
AnticancerSubstituent patterns on the pyrazole ring are critical for activity. mdpi.com
Antiproliferative/AntioxidantThe nature of substituents on the phenylamino pyrazole nucleus is important.
Platelet Aggregation InhibitionRequires a vicinally diphenylated pyrazole and an ω-alkanoic acid side chain of specific length. frontiersin.org
Anti-MRSAHybridization with pyrimidine and pyrazoline moieties can confer potent antibacterial activity.

These comprehensive SAR studies highlight the chemical tractability and therapeutic potential of pyrazole-propanoic acid hybrid structures, making them a promising scaffold for the development of new drugs for a variety of diseases.

Mechanistic Insights into the Reactivity and Biological Action of 2 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid

Elucidation of Organic Reaction Mechanisms in the Synthesis of the Pyrazole (B372694) and Propanoic Acid Components

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid involves the construction of two key structural features: the substituted pyrazole ring and the propanoic acid side chain. The mechanistic pathways for forming these components are rooted in fundamental organic reactions, primarily condensation and cyclization reactions.

A prevalent and efficient method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.govmdpi.com For the target molecule, this would involve the reaction of ethylhydrazine (B1196685) with a suitable 1,3-dicarbonyl precursor that already contains the carbon framework for the propanoic acid moiety. A plausible precursor is a β-keto ester, such as an ester of 2-methyl-4-oxopentanoic acid.

The reaction mechanism initiates with the nucleophilic attack of the more basic nitrogen atom of ethylhydrazine on one of the carbonyl groups of the β-keto ester. This is typically followed by an intramolecular condensation and dehydration sequence. The initial attack forms a hydrazone intermediate. Subsequent intramolecular attack by the remaining nitrogen atom onto the second carbonyl group leads to a cyclic intermediate, which then dehydrates to form the aromatic pyrazole ring. nih.govpharmaguideline.com The regioselectivity of the cyclization, which determines the position of the ethyl group on the nitrogen atoms, is influenced by the reaction conditions and the electronic and steric nature of the substituents on both reactants.

An alternative pathway for forming the pyrazole ring involves the 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne. nih.gov For instance, the reaction of ethyl diazoacetate with an alkyne bearing the propanoic acid precursor could be envisioned. However, the condensation route is often more direct for this substitution pattern. Multicomponent reactions, where several starting materials react in a one-pot synthesis, also offer efficient routes to highly substituted pyrazoles. rsc.org

The propanoic acid side chain is typically introduced by using a starting material that already contains the necessary carbon skeleton. For example, starting with a derivative of 2-methyl-1,3-dicarbonyl compound allows for the direct formation of the pyrazole with the propanoic acid precursor attached at the C5 position. Subsequent hydrolysis of an ester group would yield the final carboxylic acid. Another approach could involve a cascade annulation/ring-opening reaction between a hydrazone and a suitable dienone, which has been shown to yield pyrazole-bound carboxylic acids. nih.gov

StepReaction TypeReactantsKey IntermediateProduct
1 Nucleophilic AdditionEthylhydrazine, β-keto esterHydrazone-
2 Intramolecular CondensationHydrazone intermediateCyclic hemiaminal-
3 DehydrationCyclic hemiaminalDihydropyrazole-
4 AromatizationDihydropyrazole-Substituted Pyrazole Ester
5 HydrolysisSubstituted Pyrazole Ester-This compound

Mechanistic Understanding of Stereocontrol during the Formation of the Chiral α-Carbon Center

The α-carbon of the propanoic acid moiety in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Achieving stereocontrol to selectively synthesize one enantiomer over the other is a significant challenge in synthetic organic chemistry. Mechanistic understanding of this control relies on the principles of asymmetric synthesis, which often involves the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction.

A common strategy to establish the chiral α-carbon is through the diastereoselective alkylation of a prochiral enolate. In this context, a pyrazole-containing acetic acid derivative could be coupled to a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that, when attached to the substrate, directs the stereochemical course of a subsequent reaction before being cleaved off.

The mechanism proceeds as follows: The pyrazole-acetic acid derivative is first converted to an amide using a chiral amine (the auxiliary). Treatment of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral, non-racemic enolate. The geometry of this enolate is often fixed in a specific conformation due to steric and electronic interactions with the chiral auxiliary. The subsequent alkylation of this enolate with an electrophile (e.g., a methyl halide) occurs from the less sterically hindered face of the enolate, as dictated by the chiral auxiliary. nih.gov This facial bias leads to the preferential formation of one diastereomer. Finally, removal of the chiral auxiliary yields the enantiomerically enriched α-methylated propanoic acid.

Alternatively, a catalytic enantioselective approach can be employed. This might involve the alkylation of a pyrazole-containing ester enolate using a chiral phase-transfer catalyst or a transition metal complex bearing a chiral ligand. The chiral catalyst creates a chiral environment around the reacting species, lowering the activation energy for the formation of one enantiomer's transition state relative to the other. Detailed computational and experimental studies, including the analysis of kinetic isotope effects, can help elucidate the precise nature of the transition state and the origins of stereocontrol, which may arise from reversible carbon-carbon bond formation followed by a rate- and enantioselectivity-determining step. nih.gov

ApproachKey ComponentMechanistic PrincipleOutcome
Chiral Auxiliary Enantiopure amine or alcohol attached to the substrateThe auxiliary creates a sterically biased environment, directing the approach of the electrophile to a prochiral enolate.Formation of a diastereomeric intermediate, which upon cleavage of the auxiliary gives the enantiomerically enriched product.
Chiral Catalyst Chiral Lewis acid, phase-transfer catalyst, or transition metal complexThe catalyst forms a transient, diastereomeric complex with the substrate, lowering the energy of the transition state for one enantiomer.Direct formation of the enantiomerically enriched product.
Substrate Control Existing stereocenter within the substrateAn existing chiral center influences the stereochemical outcome of a new stereocenter's formation.Not directly applicable for creating the first stereocenter but relevant for further modifications.

Investigation of Molecular Mechanisms of Action through Biochemical Assays and Molecular Interactions

Investigating the molecular mechanism of action for this compound involves identifying its biological targets and understanding the specific molecular interactions that lead to a physiological response. Pyrazole-containing compounds are known to interact with a wide array of biological receptors and enzymes, often exhibiting anti-inflammatory, antimicrobial, or anticancer activities. researchgate.netglobalresearchonline.net

The biological activity is dictated by the molecule's ability to bind to a specific site on a target protein, typically an enzyme's active site or a receptor's binding pocket. The pyrazole ring itself is a versatile pharmacophore. The nitrogen atom at position 2 (N-2) acts as a hydrogen bond acceptor, while the N-1 hydrogen (if unsubstituted) can act as a hydrogen bond donor. nih.gov In the target molecule, the N-1 position is occupied by an ethyl group, which can participate in hydrophobic interactions within the binding pocket. The pyrazole ring is also aromatic and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Biochemical assays are essential tools for elucidating these mechanisms. For example, if the compound is hypothesized to be an enzyme inhibitor, enzyme kinetic assays would be performed. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). Molecular docking and crystallography studies can provide a static, three-dimensional view of the compound bound to its target, revealing the precise orientation and key intermolecular interactions responsible for binding. researchgate.netnih.gov

Assay/TechniquePurposeInformation GainedPotential Interactions for this compound
Enzyme Inhibition Assay To determine if the compound inhibits a specific enzyme and to characterize the inhibition.IC50, Ki values, and mode of inhibition (competitive, non-competitive, etc.).Inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases, common targets for anti-inflammatory drugs. nih.gov
Receptor Binding Assay To measure the affinity of the compound for a specific receptor.Kd (dissociation constant), indicating binding strength.Binding to receptors involved in signaling pathways related to inflammation or pain.
Isothermal Titration Calorimetry (ITC) To measure the thermodynamics of binding (enthalpy, entropy).A complete thermodynamic profile of the binding interaction (ΔH, ΔS, Kd).Quantifying the forces driving the interaction with a target protein.
X-ray Crystallography / NMR Spectroscopy To determine the 3D structure of the compound bound to its target protein.Atomic-level details of the binding pose and specific molecular interactions.Visualizing hydrogen bonds from the pyrazole N-2, ionic bonds from the carboxylate, and hydrophobic interactions from the ethyl groups.
Molecular Docking To predict the binding mode and affinity of the compound to a target protein computationally.A plausible binding orientation and an estimated binding energy score.Generating hypotheses about potential biological targets and key binding interactions. researchgate.net

Green Chemistry Principles in the Synthesis of 2 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid

Utilization of Environmentally Benign Solvents

Traditional pyrazole (B372694) syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the substitution of these with environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), and various bio-based solvents. thieme-connect.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. thieme-connect.com "On water" synthesis, where the reaction occurs at the organic-water interface, has been shown to be highly efficient for preparing pyrazole derivatives. rsc.org For the synthesis of a molecule like 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, a key step would likely involve the condensation of a 1,3-dicarbonyl precursor with ethylhydrazine (B1196685). Conducting this cyclization in an aqueous medium could significantly reduce the environmental footprint of the process. thieme-connect.commdpi.com

Polyethylene glycol (PEG) has emerged as another promising green solvent. nih.govmdpi.comtandfonline.comsemanticscholar.org Its advantages include low toxicity, thermal stability, and recyclability. mdpi.comsemanticscholar.orgresearchgate.net PEG can act as both a solvent and a phase transfer catalyst, enhancing reaction rates and yields. tandfonline.com The synthesis of pyrazoline derivatives, precursors to pyrazoles, has been successfully demonstrated in PEG-400, suggesting its applicability to the synthesis of the target propanoic acid derivative. nih.gov

Bio-based solvents , derived from renewable resources, offer a sustainable alternative to petrochemical-based solvents. While specific examples for pyrazole synthesis are still emerging, the broader trend in green chemistry supports their investigation for synthesizing compounds like this compound.

SolventKey AdvantagesPotential Application in SynthesisTraditional CounterpartDisadvantages of Traditional Counterpart
WaterNon-toxic, non-flammable, abundant, inexpensiveCyclocondensation of 1,3-dicarbonyls with hydrazinesToluene, BenzeneVolatile, toxic, flammable, environmentally persistent
Polyethylene Glycol (PEG)Low toxicity, recyclable, thermally stable, acts as phase transfer catalystBase-catalyzed cyclization reactionsDMF, DMSOHigh boiling point, toxic, difficult to remove
Bio-based Solvents (e.g., Cyrene)Derived from renewable resources, biodegradableGeneral organic synthesis, replacing polar aprotic solventsNMP, DMAcReproductive toxicity, derived from petrochemicals

Application of Catalytic Methods for Sustainable Pyrazole Synthesis

Catalytic methods are a cornerstone of green chemistry, as they reduce the need for stoichiometric reagents, leading to less waste and often milder reaction conditions. For pyrazole synthesis, a variety of sustainable catalytic systems have been developed. researchgate.net

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.netnih.gov Materials like nano-ZnO, Amberlyst-70, and various metal oxides have been shown to efficiently catalyze the synthesis of pyrazole derivatives. mdpi.comresearchgate.net For instance, a nano-ZnO catalyst has been used for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving a 95% yield. mdpi.com A recyclable SnO–CeO2 nanocomposite has also been shown to be highly efficient in the one-pot synthesis of pyrazole derivatives in water. Similarly, an iron-catalyzed multicomponent synthesis using biomass-derived alcohols has been reported. These approaches could be adapted for the synthesis of this compound, likely involving the catalytic condensation of an appropriate β-keto ester with ethylhydrazine. mdpi.comnih.govresearchgate.net

Biocatalysts , such as enzymes, offer high selectivity under mild conditions. Lipases, for example, have been used to catalyze the four-component condensation reaction to produce dihydropyrano-[2,3-c]-pyrazoles with excellent yields. nih.gov Exploring enzymatic routes could provide a highly sustainable pathway to the target molecule.

Catalyst TypeExampleKey AdvantagesPotential Application
Heterogeneous (Nano)Nano-ZnO, SnO–CeO2, Fe-pincer complexRecyclable, high efficiency, mild conditions, reduced wasteCondensation of a β-keto ester with ethylhydrazine
Heterogeneous (Resin)Amberlyst-70Recyclable, non-toxic, thermally stable, inexpensiveAqueous synthesis from 1,3-diketones and hydrazines
BiocatalystAspergillus niger Lipase (B570770) (ANL)High selectivity, mild conditions (30 °C), biodegradableMulticomponent condensation reactions

Integration of Non-Traditional Activation Methods

Alternative energy sources can significantly enhance the efficiency and sustainability of chemical reactions by reducing reaction times and energy consumption. researchgate.net

Microwave irradiation has become a widely used technique in green organic synthesis. rsc.orgacs.orgsci-hub.se It provides rapid and uniform heating, often leading to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgmdpi.comnih.gov The synthesis of numerous pyrazole derivatives has been successfully achieved using microwave assistance, sometimes even under solvent-free conditions. sci-hub.seresearchgate.net This method could be directly applied to the cyclocondensation step in the synthesis of this compound, potentially reducing the reaction time from hours to minutes. acs.org

Ultrasound irradiation utilizes acoustic cavitation to promote chemical reactions. nih.govasianpubs.orgnih.govresearchgate.net This technique can enhance mass transfer and create localized high-temperature and high-pressure zones, accelerating reaction rates under ambient conditions. researchgate.net Ultrasound-assisted synthesis has been employed for various pyrazole derivatives, often in aqueous media, leading to excellent yields in short reaction times. researchgate.netnih.gov This sonochemical approach offers a valuable green alternative for synthesizing the target compound. researchgate.net

Photochemistry , using light to initiate reactions, offers a reagent-free activation method. thieme-connect.comworktribe.comresearchgate.net The photochemical synthesis of pyrazolines from tetrazoles, which can be subsequently oxidized to pyrazoles, has been demonstrated. thieme-connect.comworktribe.comresearchgate.net This method, especially when combined with flow chemistry, can be highly efficient and scalable, generating nitrogen gas as the only byproduct. thieme-connect.com

Activation MethodMechanismAdvantages for Pyrazole SynthesisTypical Reaction Time
Conventional HeatingConduction, ConvectionEstablished methodologyHours to days
Microwave IrradiationDielectric heatingRapid, uniform heating; reduced reaction times; higher yields; solvent-free optionsMinutes
Ultrasound IrradiationAcoustic cavitationEnhanced mass transfer; reactions at ambient temperature; improved yieldsMinutes to hours
PhotochemistryElectronic excitationReagent-free activation; high atom economy (e.g., N2 byproduct)Minutes to hours (in flow)

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the final product. jetir.org Strategies that maximize atom economy are crucial for minimizing waste.

Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgacs.orgrsc.orgnih.gov Numerous MCRs have been developed for the synthesis of pyrazole derivatives, often involving the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, a hydrazine (B178648), and a nitrile source. nih.govbeilstein-journals.org This approach avoids the need to isolate intermediates, saving time, energy, and solvents, and reducing waste. nih.gov A hypothetical MCR for this compound could involve the reaction of ethylhydrazine with a suitable β-keto ester and another component to introduce the propanoic acid side chain in a single, efficient step.

Flow chemistry offers another powerful strategy for waste minimization and process intensification. mdpi.comgalchimia.comrsc.orgnih.gov Conducting reactions in a continuous flow system allows for precise control over reaction parameters, leading to higher yields and selectivity. mdpi.com It also enhances safety, especially when dealing with hazardous intermediates, and facilitates scalability. galchimia.com The synthesis of pyrazoles has been successfully demonstrated in flow reactors, significantly reducing reaction times and improving efficiency compared to batch processes. mdpi.comrsc.org This technology could be used to produce this compound in a safer, more efficient, and less wasteful manner.

Reaction TypeGeneral SchemeTheoretical Atom EconomyGreen Chemistry Advantages
Classical Knorr Synthesisβ-keto ester + Ethylhydrazine → Pyrazolone + H2O + EtOH< 100% (due to loss of H2O and EtOH)Well-established
[3+2] CycloadditionAlkyne + Diazoalkane → Pyrazole100%Maximizes incorporation of reactant atoms into the product
Multicomponent ReactionA + B + C → Pyrazole Derivative + H2OHigh (approaching 100% minus small byproducts)Step economy, reduced waste, high efficiency

Future Research Directions for 2 1 Ethyl 1h Pyrazol 5 Yl Propanoic Acid

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity

While various methods exist for synthesizing pyrazole (B372694) derivatives, the pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key research objective. cplr.inias.ac.in Future research will likely focus on developing novel synthetic strategies for compounds like 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid that prioritize high yields, enhanced regioselectivity, and scalability.

Key areas of investigation include:

Multi-component Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. ias.ac.in Research into new one-pot, multi-component procedures could streamline the synthesis of complex pyrazole-propanoic acid derivatives. mdpi.com

Green Chemistry Approaches: The use of eco-friendly solvents (like water), solvent-free reaction conditions, and reusable catalysts (such as nano-ZnO or copper(II) oxide) is a growing trend. ias.ac.inmdpi.com Future syntheses will aim to minimize hazardous waste and energy consumption.

Advanced Catalysis: The exploration of novel catalysts, including heterogeneous and ligand-free systems, can lead to improved reaction rates and selectivity. ias.ac.in Microwave and ultrasound-assisted reactions also represent promising avenues for accelerating the synthesis of pyrazole cores. ias.ac.inmdpi.com

These advancements will not only make the synthesis of this compound and its analogs more practical for large-scale production but also facilitate the creation of diverse chemical libraries for biological screening.

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to design and optimize new therapeutic agents. eurasianjournals.com For pyrazole-propanoic acid derivatives, advanced computational methods can provide deep insights into their molecular behavior and interactions with biological targets, guiding the rational design of more potent and selective compounds.

Future computational research directions include:

Molecular Docking and Dynamics Simulations: These techniques predict the binding modes and affinities of pyrazole derivatives to specific biological targets. eurasianjournals.commdpi.com For instance, docking studies have been used to identify pyrazole analogs with high binding scores against targets like TRAP1 kinase. mdpi.com Molecular dynamics simulations further explore the dynamic behavior and conformational stability of the ligand-receptor complex. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the activity of newly designed molecules and identify key structural features required for potency. mdpi.comnih.gov

Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. The resulting pharmacophore models can be used to screen virtual databases for new compounds with the desired features. mdpi.com

Computational TechniqueApplication in Pyrazole Derivative ResearchKey Findings/Goals
Molecular Docking Predicting binding modes and affinity to biological targets (e.g., kinases, proteases). mdpi.comnih.govIdentification of key amino acid interactions and high-scoring compounds for synthesis. mdpi.com
3D-QSAR Developing statistically significant models to correlate structure with activity. mdpi.comGuiding the design of new derivatives with enhanced potency based on molecular descriptors. nih.gov
Molecular Dynamics Simulating the dynamic behavior and stability of ligand-protein complexes over time. eurasianjournals.comValidating docking results and providing detailed insights into binding affinity. mdpi.com
Virtual Screening Screening large compound databases to identify potential hits with a desired activity. mdpi.comchemmethod.comRapid and cost-effective discovery of novel pyrazole-based inhibitors for various targets. chemmethod.com

Integration of High-Throughput Screening with Advanced SAR Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. When integrated with advanced Structure-Activity Relationship (SAR) methodologies, HTS becomes a powerful engine for drug discovery. For pyrazole-propanoic acids, this combination can accelerate the identification of promising lead compounds and refine their structures for improved efficacy and selectivity. genescells.ru

Future strategies in this area will involve:

High-Throughput Virtual Screening (HTVS): This computational alternative to traditional HTS uses computer models to screen vast libraries of virtual compounds against a biological target. chemmethod.com HTVS has been successfully employed to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression, demonstrating its cost-effectiveness and efficiency. chemmethod.com

Automated Synthesis and Screening: The use of laboratory automation can streamline the synthesis of pyrazole libraries and their subsequent biological evaluation. genescells.ru

Data-Driven SAR: The large datasets generated from HTS can be analyzed using computational tools to build robust SAR models. This allows researchers to quickly understand how modifications to the pyrazole-propanoic acid scaffold affect biological activity, guiding the next cycle of compound design and synthesis. nih.gov

This integrated approach creates a feedback loop where screening results inform the design of new, more potent compounds, significantly shortening the timeline from hit identification to lead optimization.

Exploration of New Biological Targets and Pathways for Pyrazole-Propanoic Acid Derivatives

The structural versatility of the pyrazole nucleus allows its derivatives to interact with a wide range of biological targets, and many have been investigated for anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govnih.gov A significant future research direction for this compound and its analogs is the systematic exploration of novel biological targets and cellular pathways.

Recent research has already identified novel targets for pyrazole-containing compounds, including:

Cyclin-Dependent Kinase 8 (CDK8): Implicated in cancer progression. chemmethod.com

SARS-CoV-2 Main Protease (Mpro): A key enzyme for viral replication. nih.gov

TRAP1 Kinase: A mitochondrial chaperone protein involved in cancer cell metabolism. mdpi.com

Mycobacterium tuberculosis: The causative agent of tuberculosis. nih.gov

Future research should expand this scope, using techniques like chemoproteomics and phenotypic screening to identify new protein interactions and cellular effects. This exploration could uncover entirely new therapeutic applications for this class of compounds, potentially in areas like neurodegenerative diseases, metabolic disorders, or rare genetic conditions. nih.gov The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, improving properties like solubility and binding affinity, further supports its potential for broad biological activity. nih.gov

Application of Artificial Intelligence and Machine Learning in Chemical Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to predict compound properties, design novel molecules, and optimize synthetic routes. mdpi.comnih.gov The application of these technologies to pyrazole-propanoic acid derivatives holds immense promise for accelerating research and development. premierscience.com

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new pyrazole derivatives with high accuracy. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mit.edu These models can explore a vast chemical space to propose novel pyrazole-based structures that are optimized for a specific biological target.

Synthesis Planning: AI tools can analyze the chemical literature and predict viable and efficient synthetic pathways for target molecules. mit.edu Recently developed frameworks like SPARROW can identify optimal molecular candidates while minimizing synthetic cost. mit.edu

Big Data Analysis: AI can analyze large datasets from high-throughput screening, genomics, and proteomics to identify new drug targets and biomarkers, providing a rationale for developing pyrazole derivatives for new therapeutic indications. nih.gov

By integrating AI and ML into the discovery pipeline, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately accelerate the journey of compounds like this compound from the laboratory to potential clinical applications. mdpi.compremierscience.com

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-ethyl-1H-pyrazol-5-yl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazole derivatives with propanoic acid precursors. For example, α,β-unsaturated ketones can react with hydrazine hydrate in propionic acid under reflux to form pyrazole intermediates, which are further functionalized . Reaction parameters such as temperature, solvent choice (e.g., ethanol or propionic acid), and catalyst presence significantly impact purity and yield. Prolonged heating may degrade intermediates, necessitating precise control of reflux duration .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and propanoic acid linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid (-COOH) and pyrazole ring vibrations. High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for batches with ≥95% purity, as noted in structural analogs .

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound’s pyrazole core and carboxylic acid group may pose skin/eye irritation risks. Follow OSHA guidelines for personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation, and store in airtight containers away from moisture to prevent degradation . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields in the alkylation of pyrazole precursors?

Low yields often arise from steric hindrance at the pyrazole N1-ethyl group. Optimization strategies include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction purification to remove residues .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions.
    Contradictory data on optimal conditions may arise from impurities in starting materials; thus, pre-purification of reagents is advised .

Q. How do structural modifications (e.g., pyrazole substituents) influence the compound’s biological activity?

Substituent position and electronic effects critically modulate activity. For example:

  • N1-ethyl vs. N1-methyl : Ethyl groups enhance lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Pyrazole C3 vs. C5 substitution : C5-substituted analogs show stronger hydrogen-bonding interactions with target enzymes, as observed in related pyrazole-carboxylic acid derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like cyclooxygenase-2 (COX-2) .

Q. What mechanistic insights explain discrepancies in the compound’s reactivity across different pH environments?

The carboxylic acid group’s pKa (~4.5) dictates pH-dependent behavior. At pH > 5, deprotonation enhances nucleophilic reactivity, facilitating esterification or amide coupling. However, under acidic conditions (pH < 3), the protonated form may aggregate, reducing solubility and reaction rates. Contradictory reports on esterification efficiency likely stem from inadequate pH control during reaction monitoring .

Q. How can crystallography resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement clarifies bond angles, torsional strain, and hydrogen-bonding networks. For example, the dihedral angle between the pyrazole ring and propanoic acid chain impacts molecular packing and stability. Twinning or poor crystal quality, common in flexible carboxylic acid derivatives, may require repeated recrystallization from ethanol/water mixtures .

Q. Methodological Recommendations

  • Data contradiction analysis : Compare HPLC purity data with NMR integration to identify undetected impurities .
  • Biological assays : Use dose-response curves (IC50/EC50) to differentiate between specific activity and non-specific cytotoxicity in cell-based studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.